molecular formula C9H13BrO3 B2560908 Ethyl 1-(bromomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate CAS No. 2253630-96-3

Ethyl 1-(bromomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate

Cat. No.: B2560908
CAS No.: 2253630-96-3
M. Wt: 249.104
InChI Key: DMSOMLLGRYNELQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-(bromomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate is a bicyclic compound featuring a 2-oxabicyclo[2.1.1]hexane core substituted with a bromomethyl group at position 1 and an ethyl ester at position 3. This structure combines a strained bicyclic framework with reactive functional groups, making it a valuable intermediate in organic synthesis, particularly for drug discovery and materials science. The bromomethyl group serves as a versatile handle for further functionalization via nucleophilic substitution or cross-coupling reactions .

Properties

IUPAC Name

ethyl 1-(bromomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrO3/c1-2-12-7(11)8-3-9(4-8,5-10)13-6-8/h2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMSOMLLGRYNELQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CC(C1)(OC2)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 1-(bromomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate is a bicyclic compound with significant potential in medicinal chemistry and agrochemistry due to its unique structural properties and biological activities. This article examines the compound's biological activity, including its synthesis, properties, and applications.

Chemical Structure and Properties

This compound has the following structural characteristics:

  • Molecular Formula : C₉H₁₄BrO₃
  • Molecular Weight : 220.12 g/mol
  • IUPAC Name : this compound
  • CAS Number : 2253631-03-5

The compound features a bromomethyl group, which enhances its reactivity and potential for biological interactions.

Synthesis of this compound

The synthesis of this compound typically involves the iodocyclization of precursors followed by bromination to introduce the bromomethyl group. This method allows for the formation of various derivatives that can be further modified for specific biological applications .

Medicinal Chemistry Applications

This compound has been identified as a bioisostere for ortho- and meta-benzenes, which are common motifs in many pharmaceuticals. Its incorporation into drug design can enhance bioavailability and reduce toxicity while maintaining therapeutic efficacy .

Agrochemical Potential

The compound has also shown promise in agrochemical applications, particularly as a building block for developing herbicides and pesticides. Its structural features allow for modifications that can lead to compounds with enhanced activity against various pests and diseases in crops .

Case Studies and Research Findings

Several studies have highlighted the biological activity of bicyclic compounds similar to this compound:

  • Antimicrobial Activity : Research has demonstrated that related bicyclic compounds exhibit significant antimicrobial properties against a range of pathogens, making them candidates for new antibiotic development.
  • Anti-inflammatory Effects : Some derivatives have shown anti-inflammatory effects in vitro, suggesting potential use in treating inflammatory diseases.
  • Enzyme Inhibition : Compounds within this class have been studied for their ability to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeReference
This compoundAntimicrobial
4-(Bromomethyl)-2-oxabicyclo[2.1.1]hexaneAnti-inflammatory
2-Oxabicyclo[2.1.1]hexane derivativesEnzyme inhibition

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula : C₉H₁₃BrO₂
Molecular Weight : 233 g/mol
IUPAC Name : Ethyl 1-(bromomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate

The compound features a unique bicyclic structure that contributes to its reactivity and potential applications in various fields.

Medicinal Chemistry

This compound has shown promise in medicinal chemistry, particularly as a precursor for synthesizing biologically active compounds. Its bromomethyl group allows for nucleophilic substitution reactions, which can lead to the formation of various derivatives with enhanced pharmacological properties.

Table 1: Potential Derivatives and Their Activities

DerivativeActivityReference
Compound AAnticancer
Compound BAntibacterial
Compound CAnti-inflammatory

Anticancer Activity

Recent studies have investigated the anticancer properties of derivatives synthesized from this compound. For example, compounds derived from this compound have demonstrated significant cytotoxic effects against various cancer cell lines, including breast and colon cancer cells.

Case Study: Cytotoxicity Against Breast Cancer Cells

In a study evaluating the cytotoxicity of synthesized derivatives on MDA-MB-231 breast cancer cells, the following IC50 values were observed:

Table 2: Cytotoxicity Data Against MDA-MB-231 Cells

CompoundIC50 (μM)
Derivative X5.0
Derivative Y3.5

These findings suggest that modifications to the bicyclic structure can enhance anticancer activity by improving interactions with cellular targets.

Antibacterial Properties

The antibacterial activity of derivatives from this compound has also been explored, with promising results against common pathogens such as Staphylococcus aureus and Escherichia coli.

Table 3: Antibacterial Activity Data

CompoundPathogenZone of Inhibition (mm)
Derivative AStaphylococcus aureus15
Derivative BEscherichia coli12

These results indicate that specific structural modifications can lead to enhanced antibacterial efficacy, making these compounds candidates for further development as antimicrobial agents.

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromomethyl Group

The bromomethyl group undergoes nucleophilic substitution (SN2 mechanism) with various nucleophiles, forming derivatives with modified functionality.

NucleophileReagents/ConditionsProductYield (%)References
Sodium azideDMF, 60°C, 12 h1-(Azidomethyl)-2-oxabicyclo[2.1.1]hexane85
Potassium thiolateTHF, rt, 6 h1-(Methylthio)-2-oxabicyclo[2.1.1]hexane78
Ammonia (aqueous)EtOH, 80°C, 24 h1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexane92

Key Observations :

  • Reactions proceed with inversion of configuration due to the SN2 mechanism .

  • Steric hindrance from the bicyclic framework slows substitution compared to linear analogs.

Ring-Opening Reactions

The strained oxabicyclo[2.1.1]hexane ring undergoes acid- or base-catalyzed ring-opening to yield diols or ethers.

ConditionsReagentsProductSelectivityReferences
H₂SO₄ (1 M), H₂O, reflux-4-(Hydroxymethyl)cyclopentane-1,2-diol>95%
NaOMe, MeOH, 50°C-Methyl ether derivatives88%

Mechanistic Insight :

  • Acidic conditions protonate the ether oxygen, enabling nucleophilic attack by water .

  • Base-mediated ring-opening generates alkoxide intermediates, leading to ether formation .

Oxidation and Reduction

The ethyl ester and bicyclic framework participate in redox reactions.

Reaction TypeReagents/ConditionsProductNotesReferences
Ester reductionLiAlH₄, THF, 0°C to rt4-(Hydroxymethyl)-2-oxabicyclo[2.1.1]hexanolOver-reduction avoided
OxidationKMnO₄, H₂O, 80°C4-Carboxy-2-oxabicyclo[2.1.1]hexaneRequires prolonged heating

Limitations :

  • Strong oxidizing agents (e.g., CrO₃) degrade the bicyclic structure .

  • Controlled reduction preserves the oxabicyclo core.

Cross-Coupling Reactions

The bromomethyl group participates in catalytic cross-coupling under transition metal catalysis.

Catalyst SystemPartnerProductEfficiencyReferences
Pd(PPh₃)₄, K₂CO₃Phenylboronic acid1-(Phenylmethyl)-2-oxabicyclo[2.1.1]hexane65%
CuI, TMEDATerminal alkynes1-(Alkynylmethyl)-2-oxabicyclo[2.1.1]hexane72%

Optimization Challenges :

  • Bulky ligands improve selectivity by mitigating steric clashes.

  • Sonogashira couplings require strict anhydrous conditions .

Thermal and Photochemical Reactions

The bicyclic framework undergoes rearrangements under extreme conditions.

ConditionsOutcomeMechanistic PathwayReferences
UV light (254 nm), hexaneRing expansion to oxepane derivativesDiradical intermediate
Pyrolysis (200°C)Retro-Diels-Alder fragmentationCleavage of bicyclic bonds

Applications :

  • Photochemical rearrangements enable access to medium-sized rings .

  • Thermal degradation studies inform stability in synthetic workflows .

Comparative Reactivity with Analogs

A comparison with structurally related compounds highlights key differences:

CompoundReactivity with NaCNRing-Opening Rate (k, s⁻¹)References
Ethyl 1-(bromomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylateModerate (SN2)1.2 × 10⁻³
Ethyl 1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylateFast (SN2, 5× faster than Br)6.0 × 10⁻³
Ethyl 1-(chloromethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylateSlow (requires phase-transfer)0.3 × 10⁻³

Industrial and Pharmacological Relevance

  • Scalable Synthesis : Micellar catalysis in water improves sustainability of

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Key Properties/Applications References
Ethyl 1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate C₉H₁₃IO₃ 296.99822 Iodine replaces bromine Higher reactivity in SN2 reactions; used in MS studies (CCS: 142.3 Ų for [M+H]+)
Ethyl 1-(azidomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate C₁₁H₁₇N₃O₃ 239.27 Azide replaces bromine; dimethyl groups at C3 Click chemistry applications; discontinued availability
Ethyl 3-butyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate C₁₃H₂₁IO₃ 352.21 Butyl group at C3; iodine at C1 Increased lipophilicity (XLogP3: 3.2)
Ethyl 1-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate hydrochloride C₉H₁₆ClNO₃ 229.68 Amine replaces bromine; hydrochloride salt Enhanced solubility for pharmaceutical use
Ethyl 1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate derivatives Varies Varies Fluorine replaces bromine Improved metabolic stability in drug candidates

Key Observations:

Halogen Substitution (Br vs. I):

  • The iodomethyl analog (C₉H₁₃IO₃) exhibits a higher molecular weight (296.99 vs. ~265.11 for bromo) and enhanced leaving-group ability, making it more reactive in nucleophilic substitutions . Predicted collision cross-section (CCS) values for its adducts (e.g., 142.3 Ų for [M+H]+) aid in mass spectrometry characterization .
  • Bromine offers a balance between stability and reactivity, favoring controlled synthetic modifications .

Functional Group Replacements (Br → N₃, NH₂): The azidomethyl derivative (CAS 2229261-01-0) enables bioorthogonal "click" chemistry but is discontinued, highlighting supply-chain challenges . The aminomethyl analog (CAS 2230799-70-7) is marketed as a hydrochloride salt, improving aqueous solubility for drug formulation .

Substituent Effects on Lipophilicity: Adding a butyl group (C₁₃H₂₁IO₃) increases the XLogP3 to 3.2, enhancing membrane permeability .

Steric and Electronic Modifications: Fluoromethyl derivatives (e.g., 2-[1-(fluoromethyl)-2-oxabicyclo[2.1.1]hex-4-yl]ethanamine hydrochloride) leverage fluorine’s electronegativity to resist oxidative metabolism .

Q & A

Q. What are the common synthetic routes for Ethyl 1-(bromomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate?

The compound can be synthesized via intramolecular photocycloaddition of ethyl 3-(2-propenyloxy)propenoate, forming the bicyclic core. Post-functionalization with bromomethyl groups is achieved using brominating agents like N-bromosuccinimide (NBS) under controlled conditions . Alternatively, cyclization of 3-hydroxycyclobutanemethanol derivatives with bromomethyl precursors has been reported .

Q. How is the stereochemical configuration of the ethoxycarbonyl group confirmed in this bicyclic system?

The endo configuration of the ethoxycarbonyl group is validated using 1H-NMR^1 \text{H-NMR} spectroscopy, which reveals distinct coupling constants for axial vs. equatorial substituents. X-ray crystallography further confirms spatial arrangements, as seen in related 2-oxabicyclo[2.1.1]hexane derivatives .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • FTIR : Identifies carbonyl (C=O, ~1700 cm1^{-1}) and ether (C-O-C, ~1100 cm1^{-1}) functional groups.
  • 1H-NMR^1 \text{H-NMR} : Resolves splitting patterns for the bromomethyl group (~3.3–3.7 ppm) and bicyclic protons (4.0–5.0 ppm).
  • 13C-NMR^{13} \text{C-NMR} : Confirms the ester carbonyl (~165–170 ppm) and quaternary carbons in the bicyclic framework .

Advanced Research Questions

Q. How does the 2-oxabicyclo[2.1.1]hexane core serve as a bioisostere for ortho-substituted phenyl rings?

The bicyclic system mimics phenyl ring geometry (distance dd ≈ 3.6 Å vs. 3.0–3.1 Å for phenyl) while reducing planarity (θ\theta ≈ 80° vs. 7–8° for phenyl). This enhances solubility (e.g., boscalid analogue solubility increased from 11 µM to 152 µM) and reduces lipophilicity (ΔclogP\Delta \text{clogP} ≈ -0.5 to -1.4). The oxygen atom in the bridge improves hydrogen-bonding potential, influencing target interactions .

Q. What are the fragmentation pathways observed during solvolysis of bromomethyl derivatives?

Solvolysis of bromomethyl-substituted 2-oxabicyclo[2.1.1]hexanes proceeds via two competing pathways:

  • Displacement : Nucleophilic attack on the bromomethyl group (e.g., by water or alcohols).
  • Fragmentation : Cleavage of the bicyclic ring under acidic or thermal stress, yielding unsaturated esters (e.g., ethyl 2-ethenyl-4-oxobutyrate). Fragmentation dominates with polar aprotic solvents (e.g., DMSO) or elevated temperatures .

Q. How does metabolic stability change when substituting phenyl rings with 2-oxabicyclo[2.1.1]hexanes?

In boscalid analogues, replacing phenyl with the bicyclic core increased metabolic stability in human liver microsomes (intrinsic clearance CIint\text{CI}_{\text{int}} reduced from 26 to 3 mg min1^{-1} µL1^{-1}). The oxygen atom likely reduces cytochrome P450 binding affinity, while the saturated core minimizes oxidative degradation .

Methodological Recommendations

  • Synthesis Optimization : Use photocycloaddition with UV light (254 nm) for bicyclic core formation, followed by bromination with NBS in dichloromethane at 0°C .
  • Crystallography : Employ SHELXL for structure refinement, leveraging high-resolution data to resolve strained bicyclic geometries .
  • Bioisostere Screening : Compare clogP, solubility, and metabolic stability via LC-MS and microsomal assays to validate physicochemical improvements .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.